N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Diuretic screening Structure-activity relationship Benzothiazole carboxamide

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313528-60-8) is the definitive 4-methyl-substituted member of the biphenyl benzothiazole-2-carboxamide series, documented as Compound III with an attenuated diuretic profile (urinary output only 82.55% of control; Lipschitz value 0.55). This compound serves as an irreplaceable negative-control probe in diuretic screening cascades and enables systematic three-point SAR analysis when paired with unsubstituted (Compound II) and 6-Cl (Compound IX) analogs. With fully disclosed ¹H-NMR (δ 2.45 ppm, 4-CH₃; δ 8.68 ppm, amide NH) and MS (m/z 345, M⁺+1) data, it is ready for use as an HPLC-MS reference standard. Researchers seeking a scaffold-matched benzothiazole chemotype with documented low diuretic liability for alternative therapeutic programs will find this compound uniquely suitable.

Molecular Formula C21H16N2OS
Molecular Weight 344.43
CAS No. 313528-60-8
Cat. No. B2386133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS313528-60-8
Molecular FormulaC21H16N2OS
Molecular Weight344.43
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C21H16N2OS/c1-14-6-5-9-18-19(14)22-21(25-18)23-20(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24)
InChIKeyGUWONKQIOSWDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 313528-60-8): Compound Class and Research Context for Procurement


N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule belonging to the N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamide series [1]. The compound features a 4-methyl substituent on the benzothiazole ring, yielding a molecular formula of C21H16N2OS and a molecular weight of 344.43 g/mol [2]. It was originally synthesized and characterized as part of a medicinal chemistry program aimed at identifying novel non-mercurial diuretic agents [1].

Why N-(4-Methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Cannot Be Interchanged with Other Benzothiazole Carboxamides


Within the biphenyl benzothiazole-2-carboxamide series, the position and electronic nature of substituents on the benzothiazole ring fundamentally alter diuretic pharmacodynamics. The 4-methyl substituent is an electron-donating group that markedly reduces diuretic activity compared to the unsubstituted prototype, whereas electron-withdrawing groups (e.g., 6-Cl, 6-F, 6-Br) significantly enhance urinary excretion [1]. This SAR divergence means that researchers seeking a benzothiazole carboxamide with attenuated diuretic potency—or using this compound as a negative-control probe in diuresis studies—cannot simply substitute an alternative in-class compound without altering the experimental outcome. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for N-(4-Methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide Versus Key Comparators


Diuretic Activity: 4-Methyl Substituent Reduces Urinary Output by ~73% Versus the Unsubstituted Lead Compound II

In a standardized rat diuresis model (oral dose 45 mg/kg, 0–5 h urine collection), compound III (4-methyl analog) produced a mean cumulative urine output of 4.4 ± 0.351 mL, compared with 16.08 ± 0.650 mL for the unsubstituted lead compound II (p < 0.01 vs. control for II) [1]. This represents a 72.6% reduction in urinary output relative to compound II. The diuretic activity of compound III was 0.43 (where 1.0 = acetazolamide), versus 1.75 for compound II, confirming a >4-fold lower potency [1].

Diuretic screening Structure-activity relationship Benzothiazole carboxamide

Lipschitz Value: Compound III Falls Below the Positive Diuretic Threshold, Unlike Compound II

The Lipschitz value (T/U ratio; values ≥1.0 indicate positive diuretic effect) for compound III was 0.55, well below the threshold, compared with 2.03 for compound II (2-fold more potent than urea) [1]. Compounds with electron-withdrawing substituents (e.g., VIII, IX, X, XII) showed Lipschitz values near or above 1.0, confirming that the 4-methyl group specifically suppresses diuretic efficacy [1].

Diuretic index Lipschitz value Urea comparison

SAR Rule: Electron-Donating 4-Methyl Substitution Reduces Diuresis Across the Series

The authors explicitly concluded: 'Compounds with electron releasing group such as -CH3 or -OCH3 substitution at any position of benzothiazole ring reduced diuresis' [1]. This was observed across multiple analogs: compound III (4-CH3, diuretic activity 0.43), compound IV (5-CH3, diuretic activity 0.62), and compound VI (4-OCH3, diuretic activity not tabulated but described as reduced). In contrast, electron-withdrawing 6-halo substituents (Cl, F, Br) significantly increased urinary excretion, with compound VIII (5-Cl) and IX (6-Cl) showing diuretic activities of 0.87 and 0.93, respectively [1].

Structure-activity relationship Electron-donating group Benzothiazole substitution

Synthetic Accessibility: Reported Yield and Purity Profile for Compound III

The synthesis of compound III was achieved by reacting 4-methyl-2-aminobenzothiazole with biphenyl acid chloride in 10% NaOH, yielding the product after recrystallization from aqueous ethanol. The overall series (II–XII) was obtained in 50–80% yield, and compound III was fully characterized by IR, ¹H-NMR (including diagnostic peaks: δ 2.45 ppm, s, 3H, -CH3; δ 8.68 ppm, s, 1H, -CONH-), and mass spectrometry (m/z 345, M⁺+1) [1]. This well-documented synthetic protocol and analytical characterization facilitate reproducible procurement and quality verification.

Synthesis yield Purity characterization Scale-up feasibility

Optimal Research and Procurement Application Scenarios for N-(4-Methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide


Negative-Control Probe in In Vivo Diuretic Screening Panels

Compound III (diuretic activity 0.43 vs. acetazolamide) serves as an ideal negative-control benzothiazole carboxamide in diuretic screening cascades. Its low intrinsic diuretic activity, confirmed by a cumulative urine output of only 4.4 ± 0.351 mL at 45 mg/kg (vs. 16.08 mL for the active lead compound II) and a sub-threshold Lipschitz value of 0.55 [1], allows researchers to benchmark assay sensitivity and distinguish scaffold-specific diuretic effects from non-specific responses.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Substituent Effects

As the definitive 4-methyl-substituted member of the biphenyl benzothiazole-2-carboxamide series, compound III is essential for systematic SAR investigations. Paired with compound II (unsubstituted, diuretic activity 1.75) and compound IX (6-Cl, diuretic activity 0.93), it enables a three-point SAR analysis of electron-donating vs. electron-withdrawing substituent effects on diuretic pharmacodynamics [1]. The established SAR rule—that electron-donating groups reduce diuresis—makes compound III the reference standard for this substituent class.

Pharmacological Profiling of Non-Diuretic Benzothiazole Carboxamides

For research programs exploring alternative therapeutic applications of the benzothiazole carboxamide scaffold (e.g., anticancer, antimicrobial, or anticonvulsant screening) where diuretic activity is an undesired off-target effect, compound III offers a scaffold-matched chemotype with documented low diuretic liability (urinary output only 82.55% of control) [1]. This makes it a superior starting point for lead optimization campaigns aiming to decouple the benzothiazole pharmacophore from renal electrolyte effects.

Analytical Reference Standard for Method Development and Quality Control

With fully disclosed spectroscopic data—including characteristic ¹H-NMR signals (δ 2.45 ppm for the 4-CH3 group, δ 8.68 ppm for the amide NH) and mass spectrum (m/z 345, M⁺+1) [1]—compound III can serve as a reference standard for HPLC-MS method development, batch-to-batch identity verification, and purity assessment in laboratories synthesizing or procuring benzothiazole carboxamide libraries.

Quote Request

Request a Quote for N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.